2-Iodo-1-methyl-4-(trifluoromethyl)benzene
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Overview
Description
2-Iodo-1-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3I It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the iodination of 1-methyl-4-(trifluoromethyl)benzene. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to introduce the iodine atom into the benzene ring .
Another method involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide, in this case, 1-methyl-4-(trifluoromethyl)benzene, to introduce the iodine atom .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used.
Major Products
Substitution: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation: Products include carboxylic acids or aldehydes.
Coupling: Products include biaryl compounds and other complex structures.
Scientific Research Applications
2-Iodo-1-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The iodine atom and trifluoromethyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect the compound’s ability to modulate biological pathways and its overall efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Iodo-4-(trifluoromethyl)benzene
- 1-Iodo-3,5-bis(trifluoromethyl)benzene
- 4-Iodobenzotrifluoride
Uniqueness
2-Iodo-1-methyl-4-(trifluoromethyl)benzene is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
2-iodo-1-methyl-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3I/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLVXVHZQHJOQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631024 |
Source
|
Record name | 2-Iodo-1-methyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13055-62-4 |
Source
|
Record name | 2-Iodo-1-methyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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